(2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide
Description
(2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide is an organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a cyano group, a phenyl ring substituted with a prop-2-en-1-yloxy group, and a pyridin-2-yl group
Properties
IUPAC Name |
(E)-2-cyano-3-(4-prop-2-enoxyphenyl)-N-pyridin-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-11-23-16-8-6-14(7-9-16)12-15(13-19)18(22)21-17-5-3-4-10-20-17/h2-10,12H,1,11H2,(H,20,21,22)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVYYRSJBRMTHQ-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide typically involves the following steps:
Formation of the prop-2-en-1-yloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.
Condensation reaction: The intermediate is then subjected to a Knoevenagel condensation reaction with 2-cyanopyridine in the presence of a base like piperidine to form the desired cyanoenamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Brominated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its biological activity, including potential anti-cancer and anti-inflammatory properties.
Industry:
- Potential applications in the development of new materials, such as polymers and resins.
- Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which (2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide exerts its effects is largely dependent on its interaction with molecular targets. The cyano group and the pyridin-2-yl group are key functional groups that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
- (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives .
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone .
Uniqueness:
- The presence of both a cyano group and a pyridin-2-yl group in (2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide provides unique reactivity and potential for diverse applications.
- The prop-2-en-1-yloxy group offers additional sites for chemical modification, enhancing its versatility in synthetic chemistry.
Biological Activity
(2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide is a compound belonging to the class of cyanoenamides, characterized by its unique structural features including a cyano group, a phenyl ring with a prop-2-en-1-yloxy substituent, and a pyridin-2-yl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The cyano group and the pyridin-2-yl moiety are crucial for these interactions, which may modulate enzyme activity or receptor binding, influencing numerous biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The presence of the cyano group can facilitate interactions with enzymes involved in metabolic pathways.
- Receptor Modulation: The pyridin-2-yl group may enhance binding affinity to specific receptors, potentially affecting signaling pathways.
Biological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antineoplastic Activity: Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The ability to disrupt microtubule dynamics and induce apoptosis has been documented in related chalcone derivatives .
- Antioxidant Properties: Compounds within this class have shown potential as antioxidants, which can mitigate oxidative stress in cells, thereby protecting against cellular damage.
- Anti-inflammatory Effects: Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Research Findings
Recent studies have provided insights into the biological activity of this compound. Below is a summary of key findings:
Table 1: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits cytokine production |
Case Studies
Case Study 1: Anticancer Activity
In vitro studies on the cytotoxicity of this compound against MCF-7 and HT-29 cell lines showed significant inhibition of cell proliferation. The compound was found to induce G2/M phase cell cycle arrest, leading to increased apoptosis rates as evidenced by flow cytometry analyses.
Case Study 2: Antioxidant Potential
A study investigating the antioxidant capacity of related compounds found that (2E)-substituted cyanoenamides exhibit strong free radical scavenging activity. This property was assessed using DPPH and ABTS assays, demonstrating a potential for therapeutic applications in oxidative stress-related conditions.
Scientific Research Applications
Pharmacological Effects
Research indicates that (2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide exhibits various biological activities:
- Anti-inflammatory Properties : Studies have shown that compounds with similar structures can significantly reduce pro-inflammatory cytokines such as IL-1β and TNFα, indicating potential use in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro assays have demonstrated that this compound can inhibit cell viability in certain cancer cell lines while sparing normal cells, suggesting selective cytotoxicity.
- Enzyme Inhibition : Molecular docking studies suggest that the compound may effectively bind to enzymes involved in inflammation, such as COX-2 and iNOS, which are crucial for managing inflammatory responses .
In Vivo Models
- Zymosan-Induced Peritonitis Model : A notable study investigated the effects of related compounds in this model, demonstrating a significant decrease in leukocyte migration by up to 90% at specific doses. This highlights the potential efficacy of this compound in acute inflammatory conditions .
Molecular Docking Studies
Molecular docking studies have provided insights into how (2E)-2-cyano compounds interact with key molecular targets involved in inflammation. The binding affinities observed suggest mechanisms through which these compounds can exert their anti-inflammatory effects at the molecular level .
Q & A
Q. Methodological Answer :
- Spectroscopy :
- NMR : Assign peaks for the enamide (δ 6.5–7.8 ppm for aromatic protons, δ 8.2–8.5 ppm for pyridine protons). Confirm E-configuration via coupling constants (J = 12–16 Hz for trans-olefinic protons) .
- IR : Identify ν(C≡N) at ~2200 cm⁻¹ and ν(C=O) at ~1650 cm⁻¹ .
- Crystallography :
- Grow single crystals via slow evaporation (solvent: DCM/hexane).
- Use SHELXL for structure refinement. Example unit cell parameters (analogous compound):
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 12.06, 19.98, 6.40 |
| β (°) | 94.87 |
| Z | 4 |
Advanced: What computational strategies predict the compound’s biological targets and binding modes?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase domains (e.g., EGFR, inspired by neratinib analogs). Focus on the pyridinyl and acrylamide moieties for hydrogen bonding and π-π stacking .
QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from ChemAxon or MOE. Correlate with antimicrobial activity (MIC/MBC data from analogs, e.g., trifluoromethylphenyl derivatives ).
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers or protein binding pockets.
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer :
Discrepancies in MIC/MBC values (e.g., 0.15–44.5 µM for similar enamide derivatives ) may arise from:
Assay Conditions : Standardize inoculum size (CFU/mL), media (Mueller-Hinton vs. RPMI), and incubation time.
Compound Solubility : Pre-dissolve in DMSO (<1% v/v) and validate via LC-MS to exclude degradation.
Resistant Strains : Test against isogenic mutant panels (e.g., Staphylococcus aureus RN4220 vs. clinical isolates).
Advanced: What structure-activity relationship (SAR) trends guide functionalization of the enamide scaffold?
Q. Methodological Answer :
- Electron-Withdrawing Groups : Nitro or cyano substituents on the phenyl ring enhance electrophilicity, improving kinase inhibition (e.g., neratinib derivatives ).
- Allyloxy Substituents : The prop-2-en-1-yloxy group increases metabolic stability compared to methoxy analogs (logD: ~2.5 vs. ~1.8) .
- Pyridine vs. Quinoline : Pyridine improves solubility (cLogP ~3.2), while quinoline enhances π-stacking in hydrophobic pockets .
Advanced: How can crystallographic data inform the design of analogs with improved potency?
Q. Methodological Answer :
- Analyze ORTEP diagrams (e.g., using ORTEP-III ) to identify non-covalent interactions:
- Hydrogen bonds between the pyridine nitrogen and kinase hinge residues (e.g., Met793 in EGFR).
- Torsional angles of the enamide moiety (<10° deviation from planarity for optimal target engagement) .
- Halogen Substitution : Introduce Cl or F at the phenyl para-position to enhance van der Waals contacts (e.g., 3-chloro analogs in ).
Advanced: What experimental and computational methods validate electron donor-acceptor (EDA) interactions in this compound?
Q. Methodological Answer :
UV-Vis Spectroscopy : Detect charge-transfer bands (λmax 300–400 nm) in the presence of thiolate anions or redox-active cofactors .
Cyclic Voltammetry : Measure reduction potentials (E₁/₂) to assess propensity for single-electron transfer (SET) reactions.
DFT Calculations : Compute HOMO/LUMO energies (Gaussian 09, B3LYP/6-31G*) to identify electron-deficient regions (e.g., cyano group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
